5,8-Dichloroquinoxaline
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Overview
Description
5,8-Dichloroquinoxaline is a nitrogen-containing heterocyclic compound, characterized by a fused benzene and pyrazine ring structure. This compound is part of the quinoxaline family, which is known for its significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloroquinoxaline typically involves the reaction of 5,8-dichloro-1,2-diaminobenzene with glyoxal or its derivatives. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction yields this compound as a crystalline solid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5,8-Dichloroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 5 and 8 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides, amines, or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products:
Substituted Quinoxalines: Products formed by nucleophilic substitution.
Quinoxaline N-oxides: Products formed by oxidation.
Dihydroquinoxalines: Products formed by reduction
Scientific Research Applications
5,8-Dichloroquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, tuberculosis, and viral infections.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors
Mechanism of Action
The mechanism of action of 5,8-Dichloroquinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, receptor modulation, or DNA intercalation.
Pathways Involved: It can affect various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction, resulting in its biological effects
Comparison with Similar Compounds
- 2,3-Dichloroquinoxaline
- 6,7-Dichloroquinoxaline
- 5,6,7,8-Tetrachloroquinoxaline
Comparison: 5,8-Dichloroquinoxaline is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
Properties
Molecular Formula |
C8H4Cl2N2 |
---|---|
Molecular Weight |
199.03 g/mol |
IUPAC Name |
5,8-dichloroquinoxaline |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H |
InChI Key |
YCSWBBYHGSNDPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=CC=N2)Cl |
Origin of Product |
United States |
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